molecular formula C14H16N2O4 B15032486 (5E)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione

(5E)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B15032486
M. Wt: 276.29 g/mol
InChI Key: DJVQMSTYOOFMAY-UXBLZVDNSA-N
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Description

(5E)-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound characterized by its unique structure, which includes an imidazolidine-2,4-dione core with a methoxy and propan-2-yloxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above methods, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the available industrial infrastructure.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sulfuric acid, potassium permanganate.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(5E)-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5E)-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C14H16N2O4/c1-8(2)20-11-5-4-9(7-12(11)19-3)6-10-13(17)16-14(18)15-10/h4-8H,1-3H3,(H2,15,16,17,18)/b10-6+

InChI Key

DJVQMSTYOOFMAY-UXBLZVDNSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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